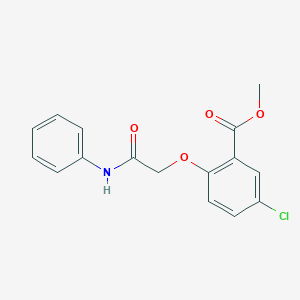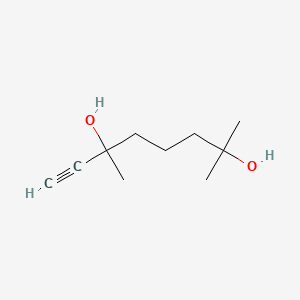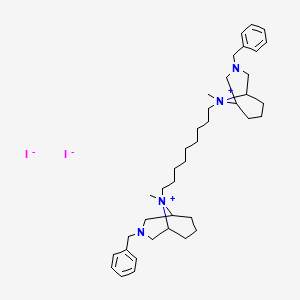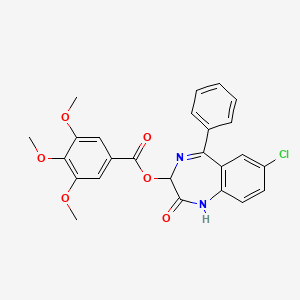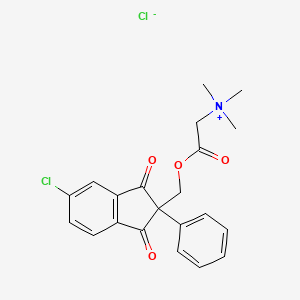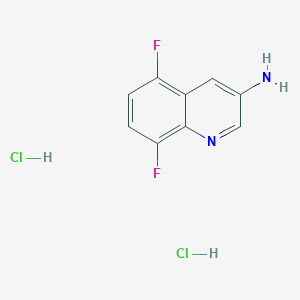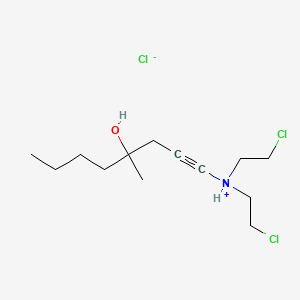
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bis-(2-chloroethyl)amino group, which is known for its alkylating properties, making it a valuable agent in chemical synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-octyn-4-ol and bis-(2-chloroethyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction and improve the efficiency of the synthesis.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bis-(2-chloroethyl)amino group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride involves its ability to alkylate DNA. The bis-(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Bendamustine Hydrochloride: A well-known alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar DNA-interacting properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is unique due to its specific chemical structure, which combines the alkylating bis-(2-chloroethyl)amino group with an octyn-4-ol backbone. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other alkylating agents.
Propiedades
Número CAS |
40415-92-7 |
|---|---|
Fórmula molecular |
C13H24Cl3NO |
Peso molecular |
316.7 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-(4-hydroxy-4-methyloct-1-ynyl)azanium;chloride |
InChI |
InChI=1S/C13H23Cl2NO.ClH/c1-3-4-6-13(2,17)7-5-10-16(11-8-14)12-9-15;/h17H,3-4,6-9,11-12H2,1-2H3;1H |
Clave InChI |
CYICVSRBKBXVPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC#C[NH+](CCCl)CCCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



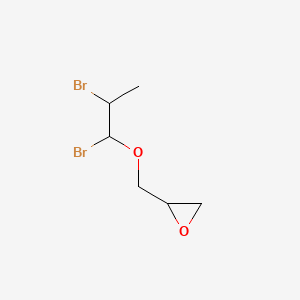
![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
